TMC647055 Choline salt is a potent and selective non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase, an essential enzyme in the viral replication process. This compound is significant in the context of hepatitis C virus infections, which are a leading cause of chronic liver disease, acute hepatitis, and can eventually lead to severe complications such as liver failure and hepatocellular carcinoma. The compound is primarily utilized in research settings for its antiviral properties against hepatitis C virus replication.
TMC647055 Choline salt falls under the category of antiviral agents specifically targeting hepatitis C virus. It functions as a non-nucleoside inhibitor of the NS5B polymerase, which plays a critical role in the life cycle of the virus. Its classification highlights its importance in pharmaceutical research and development aimed at combating hepatitis C infections.
The synthesis of TMC647055 involves multiple steps that optimize tetracyclic indole-based macrocycles. The general synthetic route includes:
The industrial production of TMC647055 requires controlled conditions to maintain stability and purity. The compound is typically stored at low temperatures (around -20°C) to preserve its integrity .
The molecular formula of TMC647055 Choline salt is , with a molecular weight of approximately 727.91 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity.
TMC647055 primarily undergoes inhibition reactions with the hepatitis C virus NS5B polymerase, preventing its activity and thus inhibiting viral replication. It does not typically engage in oxidation, reduction, or substitution reactions under standard conditions.
The compound is utilized in RNA polymerase primer-dependent transcription assays, where it acts as an inhibitor of the NS5B polymerase. Common reagents used in these assays include RNA primers and polymerase enzymes .
TMC647055 exerts its antiviral effects by binding to the NS5B polymerase of the hepatitis C virus, inhibiting its activity crucial for viral RNA replication. By blocking this enzyme's function, TMC647055 effectively reduces viral load in infected cells, aiding in the management of hepatitis C infections.
TMC647055 Choline salt has several scientific applications:
This compound represents a significant advancement in antiviral research, particularly concerning hepatitis C virus treatment strategies.
TMC647055 Choline salt is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Unlike nucleoside analogs that compete with natural substrates at the polymerase active site, NNIs like TMC647055 bind to allosteric pockets, inducing conformational changes that disrupt the enzyme's catalytic function. This compound exhibits nanomolar potency against NS5B, with biochemical studies reporting an IC₅₀ of 34 nM in primer-dependent transcription assays and cellular EC₅₀ values of 77–139 nM against genotype 1b replicons [2] [5]. Its high selectivity minimizes off-target effects, as evidenced by cell toxicity values (CC₅₀ > 20 μM) [1].
TMC647055 binds to Thumb Domain II of NS5B, a hydrophobic pocket distal to the catalytic site. Binding stabilizes a closed polymerase conformation, preventing the transition from initiation to elongation phase required for RNA synthesis [5] [6]. Key interactions include:
Table 1: Binding Parameters of TMC647055 to NS5B
Parameter | Value | Method |
---|---|---|
KD (Median across genotypes) | < 35 nM | Surface Plasmon Resonance |
IC₅₀ (GT 1b) | 34 nM | Biochemical assay |
Binding Kinetics (kon/koff) | 1.2 × 10⁶ M⁻¹s⁻¹ / 4.3 × 10⁻³ s⁻¹ | Kinetic analysis |
These interactions result in ~20 Å displacement of the polymerase’s C-terminal tail, disrupting template-RNA positioning [6].
TMC647055 demonstrates broad genotypic coverage, though efficacy varies:
Resistance mutations emerge under selective pressure, primarily at residues Leu392 and Pro495:
Table 2: Resistance Profile of TMC647055
Mutation | Fold-Change in EC₅₀ | Molecular Mechanism |
---|---|---|
L392I | 8.5 | Loss of hydrophobic packing |
P495L | 22.3 | Steric clash with indane moiety |
P495T | 12.1 | Reduced van der Waals interactions |
P495S | 9.8 | Weakened hydrophobic contact surface |
Combination studies with NS3/4A protease inhibitors (e.g., telaprevir) show synergistic suppression of viral replication, delaying resistance onset [5].
Table 3: Nucleoside vs. Non-Nucleoside Inhibition of NS5B
Parameter | Nucleoside Inhibitors (NIs) | Non-Nucleoside Inhibitors (NNIs) |
---|---|---|
Binding Site | Catalytic active site | Allosteric pockets (Thumb I/II, Palm I) |
Genotypic Coverage | Pan-genotypic | Genotype-dependent (e.g., TMC647055 inactive vs GT2b) |
Resistance Barrier | High (requires multiple mutations) | Low-moderate (single mutations suffice) |
Mechanism | Chain termination after incorporation | Conformational disruption of RdRp |
Example Agents | Sofosbuvir, Mericitabine | TMC647055, Dasabuvir |
NNIs like TMC647055 offer advantages in complementary mechanisms for combination therapy but face challenges with genotype-specific efficacy and lower resistance barriers. NIs target the conserved catalytic site, enabling pan-genotypic activity, but suffer from mitochondrial toxicity risks due to off-target effects on host polymerases [4] [9]. TMC647055’s specificity for viral NS5B avoids this issue, but its clinical utility requires pairing with agents covering resistant genotypes [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7